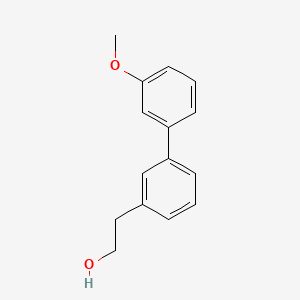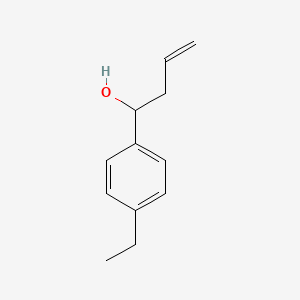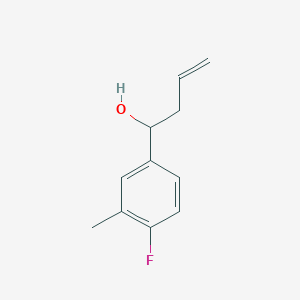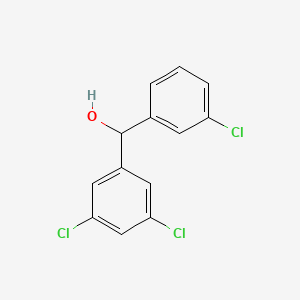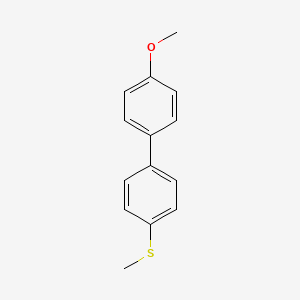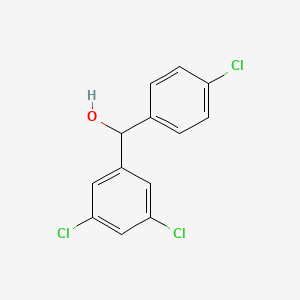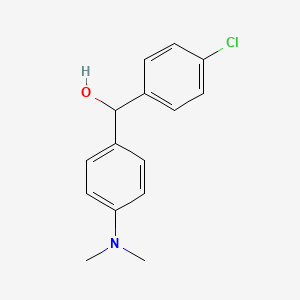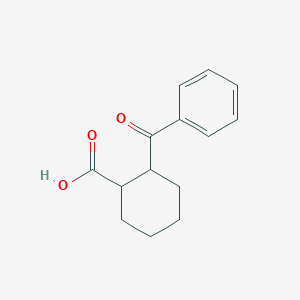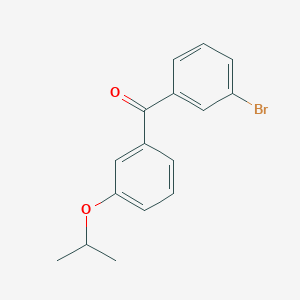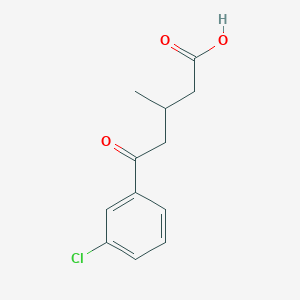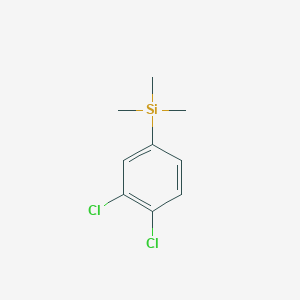![molecular formula C15H16S B7779610 4'-Propyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779610.png)
4'-Propyl-[1,1'-biphenyl]-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Propyl-[1,1’-biphenyl]-3-thiol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a propyl group attached to the 4’ position of the biphenyl structure and a thiol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Propyl-[1,1’-biphenyl]-3-thiol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. It involves the coupling of a halogenated aromatic compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides and a suitable base.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4’-Propyl-[1,1’-biphenyl]-3-thiol may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 4’-Propyl-[1,1’-biphenyl]-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Thiolating agents like thiourea in the presence of a base.
Major Products:
Disulfides: Formed by the oxidation of the thiol group.
Biphenyl Derivatives: Formed by the reduction of the thiol group.
Substituted Biphenyls: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 4’-Propyl-[1,1’-biphenyl]-3-thiol is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound’s thiol group makes it a potential candidate for biological applications, such as enzyme inhibition studies and the development of thiol-based drugs. Its biphenyl structure may also contribute to its activity in biological systems.
Industry: In the industrial sector, 4’-Propyl-[1,1’-biphenyl]-3-thiol can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4’-Propyl-[1,1’-biphenyl]-3-thiol is largely dependent on its thiol group. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as nucleophiles in substitution reactions. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-Propylbiphenyl: Lacks the thiol group, making it less reactive in certain chemical reactions.
4’-Methyl-[1,1’-biphenyl]-3-thiol: Similar structure but with a methyl group instead of a propyl group, which may affect its physical and chemical properties.
4’-Butyl-[1,1’-biphenyl]-3-thiol: Contains a butyl group, which may influence its solubility and reactivity.
Uniqueness: 4’-Propyl-[1,1’-biphenyl]-3-thiol is unique due to the presence of both a propyl group and a thiol group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-propylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-11,16H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJHXGRHKXWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
